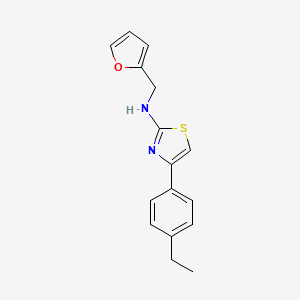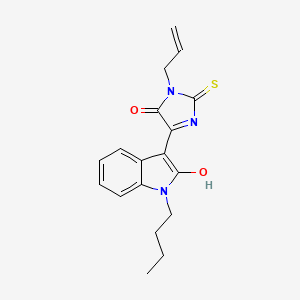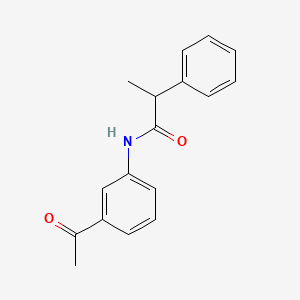![molecular formula C19H22N2O4 B4016736 2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4016736.png)
2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related nicotinic acid derivatives often involves multi-step chemical reactions, including the treatment of nicotinic acid with various reagents to introduce specific functional groups. For instance, the synthesis of nicotinium sulfate and methane sulfonate from nicotine extracted from tobacco waste or leaves involves treatment with sulfuric acid and methane sulfonic acid, respectively, showcasing a method to convert toxic alkaloids into useful compounds (Tamaddon & Azadi, 2017); (Tamaddon & Azadi, 2018).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives, including "2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid," can be analyzed through various spectroscopic methods. Studies on related compounds, such as nicotinium methane sulfonate, utilize NMR, FT-IR, acidity measurements, and elemental analysis to characterize their structures, providing a foundation for understanding the molecular intricacies of similar compounds (Tamaddon & Azadi, 2018).
Chemical Reactions and Properties
The chemical reactions involving nicotinic acid derivatives are diverse, ranging from acetylation reactions facilitated by nicotinium sulfate to cyclization and condensation reactions as seen in the synthesis of complex heterocyclic compounds. These reactions underscore the reactivity and versatility of nicotinic acid derivatives in organic synthesis (Tamaddon & Azadi, 2017); (Gad-Elkareem et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on similar compounds provide insights into their behavior under different conditions and can help predict the physical properties of "2-{[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid" (Han et al., 2019).
Chemical Properties Analysis
The chemical properties of nicotinic acid derivatives, including their reactivity, stability, and interaction with other molecules, are vital for understanding their potential applications. The synthesis and study of such compounds reveal their capability to participate in various chemical reactions, offering valuable insights into their chemical behavior (Lisicki et al., 2022).
Aplicaciones Científicas De Investigación
Efficient Synthesis and Catalysis
- The synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring has been developed, showcasing the chemical versatility of nicotinic acid derivatives for potential pharmaceutical applications (Ovdiichuk et al., 2015).
- Nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, has been characterized as a novel, mild, and efficient catalyst for the one-pot synthesis of 2-amino-3-cyanopyridines, highlighting its utility in green chemistry and catalytic processes (Tamaddon & Azadi, 2018).
Industrial and Environmental Applications
- Research on ecological methods to produce nicotinic acid from commercially available raw materials focuses on sustainable industrial applications and the need for green chemistry solutions to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).
- The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents for the food, pharmaceutical, and biochemical industries illustrates the importance of efficient separation techniques in the production of valuable chemical compounds (Kumar & Babu, 2009).
Structural and Chemical Properties
- Studies on ionic crystals of nicotinic acid and its complexes offer insights into the characteristic features of nicotinic acid, such as the twisting of the carboxyl group and hydrogen bonding, which are crucial for understanding its pharmacological properties (Athimoolam & Natarajan, 2007).
Propiedades
IUPAC Name |
2-[[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-14-5-6-18(25-2)16(10-14)13-7-9-21(11-13)12-17-15(19(22)23)4-3-8-20-17/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWYVCALDQQQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCN(C2)CC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl}nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4016655.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4016656.png)

![5-[4-(1,3-benzodioxol-5-ylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4016681.png)
![1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016690.png)
![5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4016696.png)
![N-isopropyl-2-{[2-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4016700.png)
![N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-4-phenyl-1-butanamine](/img/structure/B4016705.png)
![N-{1-[(tert-butylamino)carbonyl]-2-methylpropyl}-2-[(trichloroacetyl)amino]benzamide](/img/structure/B4016719.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4016722.png)

![2-[(2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4016741.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-methoxybenzamide](/img/structure/B4016767.png)